molecular formula C24H32N4O3S B4935663 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide

4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4935663
M. Wt: 456.6 g/mol
InChI Key: VNJXJMZRZZQQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of the dopamine transporter, which results in an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of various physiological and behavioral processes, including movement, reward, and motivation. By inhibiting the dopamine transporter, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide increases the levels of dopamine in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide are diverse and depend on the dose and duration of treatment. In general, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the levels of dopamine in the brain, which can lead to various effects on behavior and physiology. These effects include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, prolonged exposure to 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide can lead to neurotoxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. However, the use of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is limited by its potential for neurotoxicity and other adverse effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide. One direction is to further investigate its potential use as a drug candidate for the treatment of various disorders, including ADHD and drug addiction. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to elucidate the mechanisms underlying the neurotoxicity and other adverse effects of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, which can inform the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves multiple steps, starting with the reaction of 4-methylbenzoyl chloride with 4-(4-methyl-1-piperazinyl)aniline to form 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride to produce the final product, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide. The synthesis method of 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In pharmacology, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been studied for its potential use as a drug candidate for the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction. In cancer research, 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-19-6-7-20(18-23(19)32(30,31)28-12-4-3-5-13-28)24(29)25-21-8-10-22(11-9-21)27-16-14-26(2)15-17-27/h6-11,18H,3-5,12-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXJMZRZZQQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

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